molecular formula C8H6F2O3 B1451022 Methyl 2,4-difluoro-6-hydroxybenzoate CAS No. 773874-16-1

Methyl 2,4-difluoro-6-hydroxybenzoate

Cat. No.: B1451022
CAS No.: 773874-16-1
M. Wt: 188.13 g/mol
InChI Key: HBQNRBLKVLSSMK-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-6-hydroxybenzoate is a chemical compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 . It is also known by other names such as 2,4-Difluoro-6-hydroxybenzoic acid methyl ester .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms, one hydroxyl group, and a methoxy group . The exact spatial arrangement of these substituents can be determined through techniques like X-ray crystallography .


Physical and Chemical Properties Analysis

The predicted properties of this compound include a boiling point of 237.1±40.0 °C, a density of 1.402±0.06 g/cm3, and a pKa of 7.76±0.15 .

Scientific Research Applications

Structural and Computational Analysis

One study focused on "Methyl 4-hydroxybenzoate," commonly known as methyl paraben, investigating its crystal structure and intermolecular interactions using X-ray crystallography, Hirshfeld surface analysis, and computational calculations. This research aimed to understand the molecular determinants underlying its pharmaceutical activity, highlighting its extensive hydrogen bonding and theoretical chemical quantum parameters (Sharfalddin et al., 2020).

Chemical Synthesis and Modification

Another study presented a safe and practical difluoromethylation protocol for "Methyl 4-hydroxy-3-iodobenzoate," demonstrating the feasibility of this transformation on a multikilogram scale. This work is crucial for producing compounds with specific fluorination patterns, potentially applicable in the synthesis of pharmaceuticals (Sperry & Sutherland, 2011).

Photodegradation Studies

Research on the photodegradation of parabens, including methylparaben, under UV light, aimed to understand their breakdown in water contaminants. This study provides insights into the environmental impact and degradation pathways of such compounds, which could inform their safe use in products (Gmurek et al., 2015).

Mechanism of Action

Target of Action

Methyl 2,4-difluoro-6-hydroxybenzoate is a chemical compound that primarily targets the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of this compound involves its interaction with the SM cross-coupling reaction. The compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound involve the SM cross-coupling reaction. The compound’s interaction with this reaction affects the formation of carbon–carbon bonds, which are crucial in many biochemical processes .

Pharmacokinetics

The compound’s interaction with the sm cross-coupling reaction suggests that it may have significant bioavailability .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of new organic compounds, which can have various molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the SM cross-coupling reaction can be affected by the presence of other chemical compounds, temperature, and pH

Safety and Hazards

Methyl 2,4-difluoro-6-hydroxybenzoate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

Methyl 2,4-difluoro-6-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of new chemical bonds. For instance, it may be used in the synthesis of 9-hydroxy-13-(2,6-difluorophenyl)-3H-dibenzo[b,i]xanthen-3-one and 2,6-difluorobenzohydroxamic acid . The interactions between this compound and these biomolecules are typically characterized by the formation of ester bonds, which are crucial for the stability and reactivity of the resulting compounds.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of certain cell types by modulating the activity of specific enzymes and proteins involved in these pathways. For example, it may alter the expression of genes related to metabolic processes, thereby impacting cellular metabolism and energy production . Additionally, this compound can influence cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses and functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions at the molecular level are crucial for the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (2-8°C) for extended periods (months) . Its stability may decrease under certain conditions, leading to degradation and reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it may influence cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, such as cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. These metabolic pathways can influence the compound’s overall biochemical effects by altering its concentration and activity within cells . For example, the compound may be metabolized by specific enzymes that modify its chemical structure, leading to the formation of new metabolites with distinct biochemical properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester the compound in specific organelles, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment. For example, localization to the mitochondria may enhance its effects on cellular metabolism, while localization to the nucleus may influence gene expression and cell signaling pathways.

Properties

IUPAC Name

methyl 2,4-difluoro-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQNRBLKVLSSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659680
Record name Methyl 2,4-difluoro-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773874-16-1
Record name Methyl 2,4-difluoro-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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